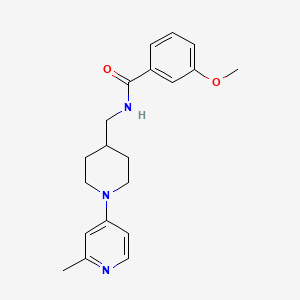

3-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide

Description

3-Methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide is a piperidine-based benzamide derivative with a methoxy-substituted aromatic ring and a 2-methylpyridinyl moiety on the piperidine nitrogen. The compound’s structural features, such as the pyridine ring and methoxy group, may influence solubility, binding affinity, and metabolic stability compared to related analogs.

Properties

IUPAC Name |

3-methoxy-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-15-12-18(6-9-21-15)23-10-7-16(8-11-23)14-22-20(24)17-4-3-5-19(13-17)25-2/h3-6,9,12-13,16H,7-8,10-11,14H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVULJVFQENUOAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This includes selecting appropriate solvents, catalysts, and reaction conditions to scale up the process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the benzamide can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide is , with a molecular weight of 555.5 g/mol. The structure features a methoxy group, a piperidine moiety, and a benzamide functional group, which contribute to its biological activity.

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to this compound exhibit potential as anticancer agents. For instance, studies have shown that structural modifications of benzamides can lead to increased potency against various cancer cell lines. The incorporation of piperidine and pyridine rings enhances the interaction with biological targets involved in cancer progression .

2. Neuropharmacology

The compound's structural characteristics suggest potential applications in neuropharmacology. Compounds with similar piperidine structures have been studied for their effects on neurotransmitter systems, particularly in relation to anxiety and depression treatments. The ability to modulate serotonin and dopamine receptors could position this compound as a candidate for further investigation in psychiatric disorders .

Pharmacological Insights

1. Enzyme Inhibition

The benzamide derivatives often act as enzyme inhibitors, particularly in the context of kinase inhibition. Research has highlighted the role of such compounds in inhibiting RET kinase activity, which is crucial for certain types of cancers. The mechanism involves binding to the ATP-binding site of the kinase, preventing its activation .

2. Antimicrobial Properties

Some studies have explored the antimicrobial properties of benzamide derivatives, noting their effectiveness against various bacterial strains. The presence of the methoxy group is believed to enhance lipophilicity, allowing better penetration through microbial membranes .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on RET Kinase Inhibition | Demonstrated that similar benzamide derivatives effectively inhibit RET kinase activity in vitro. | Suggests potential for developing targeted cancer therapies. |

| Neuropharmacological Assessment | Compounds with piperidine structures showed significant effects on serotonin receptor modulation. | Indicates possible use in treating mood disorders. |

| Antimicrobial Activity Evaluation | Found that certain benzamide derivatives exhibited broad-spectrum activity against gram-positive and gram-negative bacteria. | Supports further development as antimicrobial agents. |

Mechanism of Action

The mechanism of action of 3-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 4-Chloro-N-{[1-(4-Chlorobenzoyl)Piperidin-4-yl]Methyl}Benzamide Monohydrate

- Structure : Substituted with 4-chlorobenzoyl and 4-chlorophenyl groups.

- Conformation : Piperidine adopts a chair conformation, with benzene rings inclined at 53.9° and 43.7° .

- Crystal Packing : Stabilized by O–H⋯O, N–H⋯O, and C–H⋯O hydrogen bonds, forming sheets parallel to (101) .

- Synthetic Yield: 82% via aminomethylpiperidine and benzoyl chloride reaction .

- Key Difference : Chlorine substituents enhance lipophilicity but may reduce solubility compared to the methoxy group in the target compound.

2.1.2 4-Methyl-N-{[1-(4-Methylbenzoyl)Piperidin-4-yl]Methyl}Benzamide

- Structure : Features 4-methylbenzoyl and 4-methylphenyl groups.

- Conformation : Piperidine ring in a half-chair conformation (puckering parameters: q₂ = 0.0280 Å, q₃ = 0.5563 Å) .

- Crystal Packing : Linked via N–H⋯O and C–H⋯O interactions, forming chains along the a-axis .

- Synthetic Yield : 79% under similar conditions .

- Key Difference : Methyl groups improve metabolic stability but may sterically hinder target binding compared to the pyridine ring in the target compound.

2.1.3 3-Methoxy-N-(Piperidin-4-yl)Benzamide Hydrochloride

- Structure : Lacks the 2-methylpyridinyl substituent.

- Physicochemical Properties : Hydrochloride salt enhances aqueous solubility (CAS: 1171683-48-9; MW: 270.76) .

- Key Difference : Absence of the pyridine moiety likely reduces affinity for targets requiring aromatic π-π interactions.

Pharmacologically Relevant Analogues

2.2.1 N-((3S,4S)-4-(3,4-Difluorophenyl)Piperidin-3-yl)-2-Fluoro-4-(1-Methyl-1H-Pyrazol-5-yl)Benzamide

- Structure : Difluorophenyl and pyrazole substituents.

- Pharmacological Impact : Fluorine atoms enhance metabolic stability and membrane permeability .

2.2.2 Glycine Transporter-1 Inhibitors (e.g., Compound 1 in )

- Structure : 2-Methoxy-N-{[4-phenyl-1-(propylthio)piperidin-4-yl]methyl}benzamide.

- Activity : Targets CNS glycine transporters for schizophrenia treatment .

- Key Difference : Propylthio group introduces sulfur-mediated interactions absent in the target compound.

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Discussion

- Structural Impact : The 2-methylpyridinyl group in the target compound likely enhances π-π stacking with aromatic residues in target proteins, a feature absent in methyl- or chlorine-substituted analogs .

- Conformational Flexibility : Chair vs. half-chair conformations in piperidine derivatives influence binding pocket compatibility .

- Solubility vs. Lipophilicity : Hydrochloride salts (e.g., ) improve solubility but may reduce blood-brain barrier penetration compared to neutral forms.

Biological Activity

3-Methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₈H₂₃N₃O₂, with a molecular weight of approximately 313.39 g/mol. The compound features a methoxy group and a piperidine ring substituted with a methylpyridine moiety, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₂ |

| Molecular Weight | 313.39 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine intermediate and subsequent coupling with the methoxybenzamide component. Methods may vary based on desired yield and purity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives containing piperidine and pyridine rings have been evaluated for their ability to target specific cancer pathways, potentially leading to apoptosis in tumor cells .

2. Neuropharmacological Effects

This compound may interact with neurotransmitter systems, particularly glutamate receptors. Similar compounds have been identified as allosteric modulators that enhance the effects of glutamate, suggesting potential applications in treating neurological disorders such as anxiety and depression .

3. Antimicrobial Properties

Preliminary studies indicate that benzamide derivatives can exhibit antimicrobial activity against various pathogens. The presence of the piperidine moiety is thought to enhance membrane permeability, facilitating the compound's uptake into microbial cells .

The exact mechanism of action for this compound is not fully elucidated but is believed to involve:

- Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity.

- Signal Transduction Pathways : It could influence intracellular signaling pathways associated with cell survival and proliferation.

Case Studies

Several case studies highlight the biological activities of related compounds:

- Anticancer Study : A derivative similar to the target compound was tested against breast cancer cell lines, showing significant inhibition of cell growth via apoptosis induction.

- Neuropharmacology Research : A study on a related piperidine derivative demonstrated anxiolytic effects in rodent models, indicating potential for treating anxiety disorders through modulation of glutamate receptors.

- Antimicrobial Evaluation : Compounds with structural similarities were tested against Staphylococcus aureus and E. coli, showing promising antimicrobial properties that warrant further investigation.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting coupling reagents (e.g., HBTU or BOP), solvent systems (THF for solubility), and purification techniques like silica gel chromatography. For example, highlights the use of HBTU and Et₃N in THF to achieve coupling efficiency, followed by column chromatography to isolate the product. Reaction time (12 hours for amide bond formation) and temperature control (ice bath for exothermic steps) are critical to minimize side reactions. Intermediate characterization via NMR and mass spectrometry ensures structural fidelity at each step .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR resolves proton environments (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons between δ 6.5–8.0 ppm) and confirms stereochemistry (e.g., piperidine chair conformation) .

- X-ray Crystallography : Determines absolute configuration and intermolecular interactions. demonstrates how crystal packing analysis reveals hydrogen-bonding networks (O-H⋯O, N-H⋯O) and chair conformations of piperidine rings, critical for validating synthetic targets .

Q. How should researchers design initial biological screening assays for this compound?

- Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition, receptor binding) using purified proteins or cell lines expressing the target. and suggest evaluating bacterial/enzyme targets (e.g., acps-pptase) via fluorometric or colorimetric readouts. Dose-response curves (0.1–100 µM) and positive controls (e.g., known inhibitors) ensure assay validity. Parallel cytotoxicity assays (e.g., MTT on HEK293 cells) rule out nonspecific effects .

Q. What strategies mitigate solubility challenges in in vitro assays?

- Methodological Answer : Use co-solvents (DMSO ≤1% v/v), surfactants (e.g., Tween-80), or cyclodextrin complexes. For highly lipophilic analogs (e.g., trifluoromethyl-containing derivatives in ), micellar electrokinetic chromatography (MEKC) or sonication improves dispersion. Pre-formulation studies (e.g., dynamic light scattering) assess colloidal stability .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding this compound’s biological activity across assay systems?

- Methodological Answer :

- Orthogonal Assays : Validate primary hits using biophysical methods (SPR, ITC) or cellular thermal shift assays (CETSA) to confirm target engagement .

- Structural Analysis : Compare crystal structures ( ) or docking models to identify conformational changes affecting activity. For example, piperidine ring puckering or substituent orientation may alter binding kinetics .

- Assay Conditions : Standardize buffer pH, ionic strength, and reducing agents to minimize variability .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Systematic Substitution : Modify functional groups (e.g., methoxy → hydroxy, pyridinyl → phenyl) and evaluate potency shifts. shows bromophenoxy and trifluoromethyl analogs with varied IC₅₀ values .

- Computational Modeling : Use molecular dynamics (MD) to predict binding poses and free energy calculations (MM-GBSA) to rank analogs. Align with crystallographic data ( ) for validation .

- Metabolic Profiling : Assess stability in liver microsomes to prioritize analogs with improved pharmacokinetics .

Q. How can low in vivo efficacy despite high in vitro potency be addressed?

- Methodological Answer :

- Pharmacokinetic Optimization : Introduce prodrug moieties (e.g., acetylated hydroxyl groups) or PEGylation to enhance bioavailability. discusses trifluoromethyl groups improving metabolic stability .

- Tissue Distribution Studies : Radiolabel the compound (³H or ¹⁴C) to quantify accumulation in target organs.

- Formulation Adjustments : Nanoemulsions or liposomal encapsulation improve blood-brain barrier penetration for CNS targets .

Q. What computational approaches predict this compound’s interaction with novel targets?

- Methodological Answer :

- Virtual Screening : Use similarity-based algorithms (e.g., ROCS) against databases like ChEMBL to identify off-targets.

- Machine Learning : Train QSAR models on existing bioactivity data (e.g., pIC₅₀ values from ) to prioritize untested targets .

- Docking Simulations : Flexible docking with AutoDock Vina or Glide accounts for piperidine ring flexibility and hydrogen-bonding motifs observed in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.